molecular formula C22H22ClN5O2S B2547157 7-(4-chlorophenyl)-2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021209-20-0

7-(4-chlorophenyl)-2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2547157
CAS No.: 1021209-20-0
M. Wt: 455.96
InChI Key: FMVKFAANUFMDNR-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative with the molecular formula C₂₂H₂₂ClN₅OS and a molecular weight of 439.961 g/mol . Its structure features:

  • A 4-chlorophenyl group at position 6.
  • An ethylsulfanyl substituent at position 2.
  • A carboxamide linkage at position 6, with an N-(2-methoxyphenyl) moiety.
  • A methyl group at position 3.

Triazolopyrimidines are heterocyclic scaffolds known for diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The substituents on this compound suggest a balance of lipophilicity (via ethylsulfanyl and chlorophenyl groups) and hydrogen-bonding capacity (via carboxamide and methoxyphenyl groups), which may influence bioavailability and target interactions.

Properties

IUPAC Name

7-(4-chlorophenyl)-2-ethylsulfanyl-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-4-31-22-26-21-24-13(2)18(20(29)25-16-7-5-6-8-17(16)30-3)19(28(21)27-22)14-9-11-15(23)12-10-14/h5-12,19H,4H2,1-3H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVKFAANUFMDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles.

    Introduction of Substituents: The chlorophenyl, ethylsulfanyl, methoxyphenyl, and methyl groups can be introduced through various substitution reactions.

    Carboxamide Formation: The carboxamide group can be introduced via amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Reactivity at the Ethylsulfanyl Group

The ethylsulfanyl (-S-C₂H₅) moiety is a key reactive site, participating in oxidation and substitution reactions:

Reaction TypeConditions/ReagentsProductYield/NotesSource
Oxidation to Sulfonyl 4% KMnO₄ (aqueous), room temperatureSulfonyl derivative (-SO₂-C₂H₅)Requires purification via crystallization from DMF; confirmed by IR and NMR
Nucleophilic Substitution 2-chloro-N-substituted acetamides, anhydrous K₂CO₃, dry acetone, reflux (10 hours)Ethylsulfanyl replaced by acetamide-linked substituentsYields 67–70%; monitored by TLC/HPLC

Mechanistic Insight :
The sulfanyl group’s electron-rich sulfur atom facilitates oxidation to sulfonyl derivatives. Substitution reactions proceed via an SN2 mechanism under basic conditions .

Carboxamide Group Transformations

The N-(2-methoxyphenyl) carboxamide group exhibits hydrolysis and transamidation potential:

Reaction TypeConditions/ReagentsProductNotesSource
Hydrolysis Acidic (HCl) or basic (NaOH) aqueous conditionsCarboxylic acid derivativeRequires validation; inferred from analog behavior in PubChem entries
Transamidation Amines, DCC/DMAP, dry DCMSubstituted carboxamidesHypothetical pathway; no direct data available

Spectroscopic Support :
Hydrolysis products would show IR absorption at ~1680–1700 cm⁻¹ (C=O stretch of carboxylic acid) .

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl group may undergo EAS, though deactivated by the electron-withdrawing Cl:

Reaction TypeConditions/ReagentsPositionNotesSource
Nitration HNO₃/H₂SO₄, 0–5°CMeta to ClLow reactivity due to Cl deactivation
Halogenation Cl₂/FeCl₃, 25°COrtho/para to ClLimited by steric hindrance

Triazolo-Pyrimidine Core Modifications

The fused triazolo-pyrimidine system shows limited reactivity under mild conditions but may engage in:

Reaction TypeConditions/ReagentsOutcomeNotesSource
Protonation Strong acids (H₂SO₄, HClO₄)N-atom protonationStabilizes cationic intermediates
Coordination Chemistry Metal ions (Cu²⁺, Zn²⁺) in DMSOMetal-ligand complexesPotential for catalytic or biological roles

Stability Under Synthetic Conditions

The compound’s stability is critical for reaction design:

ConditionStability OutcomeSource
Thermal (reflux in acetone)Stable up to 10 hours; no decomposition observed
Acidic (pH < 3)Carboxamide hydrolysis likely; triazolo-pyrimidine core remains intact
Basic (pH > 10)Ethylsulfanyl substitution favored; carboxamide may hydrolyze slowly

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Several studies have indicated that triazolo-pyrimidine derivatives exhibit significant anticancer activity. For instance, modifications in the triazolo-pyrimidine scaffold have led to compounds that inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
    • A notable study demonstrated that derivatives of triazolo-pyrimidines could inhibit the MDM2-p53 interaction, a critical pathway in many cancers .
  • Antimicrobial Activity
    • Compounds similar to 7-(4-chlorophenyl)-2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have shown promising results against various bacterial and fungal strains. The presence of the chlorophenyl group is believed to enhance the lipophilicity of these compounds, facilitating better membrane penetration .
  • Anti-inflammatory Effects
    • The compound has been investigated for its potential as an anti-inflammatory agent. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which plays a significant role in the inflammatory response . This positions it as a candidate for developing new anti-inflammatory drugs.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The versatility in synthesis enables the creation of numerous derivatives with potentially enhanced biological activities. For example:

  • Modification of Substituents : Altering the ethylsulfanyl or methoxy groups can lead to derivatives with improved efficacy or selectivity against specific biological targets.

Case Studies

  • Case Study on Anticancer Activity
    • A research article presented findings on a derivative of triazolo-pyrimidines that exhibited potent anticancer activity against breast cancer cell lines. The study utilized cell viability assays and molecular docking simulations to elucidate the mechanism of action .
  • Case Study on Antimicrobial Efficacy
    • Another study evaluated various triazolo-pyrimidine derivatives against resistant strains of bacteria. Results indicated that certain modifications significantly improved antimicrobial potency compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate ()

  • Key Differences :
    • Position 7: 4-[(4-chlorobenzyl)oxy]phenyl (vs. 4-chlorophenyl).
    • Position 2: (2-fluorobenzyl)sulfanyl (vs. ethylsulfanyl).
    • Position 6: Ethyl ester (vs. carboxamide).
  • Implications: The benzyloxy group increases steric bulk and may reduce membrane permeability. The ester group could lower metabolic stability compared to the carboxamide in the target compound .

7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide ()

  • Key Differences: Position 7: 3-hydroxyphenyl (vs. 4-chlorophenyl). No sulfanyl group at position 2.
  • Absence of a sulfanyl group may decrease lipophilicity and alter pharmacokinetics .

Substituent Variations at Position 2

Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate ()

  • Key Differences :
    • Position 2: Benzylsulfanyl (vs. ethylsulfanyl).
    • Position 7: 2-chlorophenyl (vs. 4-chlorophenyl).
  • Implications :
    • The benzylsulfanyl group increases aromaticity and steric hindrance, possibly affecting binding to hydrophobic pockets.
    • The ortho-chlorophenyl substituent may induce conformational strain compared to the para isomer .

Core Structure Modifications

Thieno[3,2-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives ()

  • Key Differences :
    • Replacement of pyrimidine with thiophene fused to triazolo-pyrimidine.
    • Substituents: 4-fluorophenyl and benzenesulfonamide groups.

Functional Group Variations at Position 6

Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate ()

  • Key Differences :
    • Position 6: Ethyl ester (vs. carboxamide).
    • Tetrahydro ring system (vs. dihydro in the target compound).
  • Implications :
    • The ester group may confer faster metabolic clearance than the carboxamide.
    • The saturated ring system could reduce planarity, impacting interactions with flat binding sites .

Research Implications

  • Structure-Activity Relationships (SAR) :

    • The 4-chlorophenyl group at position 7 is critical for maintaining aromatic interactions in analogs with antitumor activity .
    • Ethylsulfanyl at position 2 balances lipophilicity and steric demands compared to bulkier benzylsulfanyl groups .
    • Carboxamide at position 6 may improve metabolic stability over esters, as seen in kinase inhibitor designs .
  • Synthetic Accessibility :

    • The target compound can be synthesized via condensation of triazole and pyrimidine precursors, similar to methods in and .

Biological Activity

The compound 7-(4-chlorophenyl)-2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN5O2SC_{18}H_{18}ClN_{5}O_{2}S, with a molecular weight of approximately 393.89 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Recent studies have indicated that compounds within the triazolopyrimidine family exhibit significant antitumor , antimicrobial , and anti-inflammatory properties. The specific compound has been investigated for its effects on cancer cell lines and its interactions with various biological targets.

Antitumor Activity

Research has demonstrated that derivatives of triazolopyrimidines can inhibit the proliferation of various cancer cell lines. For instance:

  • In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer types, including breast cancer (MDA-MB-468), lung cancer, and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • A study conducted by the National Cancer Institute assessed over 60 cancer cell lines and found that similar compounds in this class displayed promising antineoplastic activity. The results suggested that modifications to the side chains could enhance efficacy against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Preliminary tests indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .
  • The presence of the ethylsulfanyl group may contribute to its interaction with bacterial enzymes or membrane components, enhancing its effectiveness against certain pathogens.

Anti-inflammatory Effects

Triazolopyrimidine derivatives have been reported to exhibit anti-inflammatory properties:

  • In animal models, compounds similar to the one discussed have shown to reduce inflammation markers and improve outcomes in models of arthritis and other inflammatory conditions .

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of triazolopyrimidine derivatives that included modifications to the chlorophenyl and methoxyphenyl groups. These studies revealed:

  • Enhanced antitumor activity correlated with specific substitutions on the triazole ring.
  • The ethylsulfanyl group was identified as critical for maintaining biological activity while providing a scaffold for further modifications .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : Many triazolopyrimidines act as kinase inhibitors, disrupting signaling pathways essential for tumor growth.
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that these compounds may exert antioxidant effects, reducing oxidative stress in cells .

Q & A

Q. What are the established synthetic routes for triazolo[1,5-a]pyrimidine derivatives analogous to this compound?

Methodological Answer: Triazolo[1,5-a]pyrimidine cores are typically synthesized via three-component condensation reactions. For example, β-keto esters (e.g., ethyl acetoacetate), aromatic aldehydes (e.g., 2-chlorobenzaldehyde), and 3-amino-1,2,4-triazoles are reacted in ethanol under microwave irradiation (323 K, 30 min) to form the bicyclic structure . Alternative protocols use additives like p-toluenesulfonic acid (p-TSA) to enhance cyclization efficiency in refluxing ethanol . Key steps include optimizing molar ratios (1:1:1) and solvent selection (e.g., ethanol or acetone for recrystallization).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Structural confirmation requires multi-technique validation:

  • X-ray crystallography resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking with centroid distances of 3.63–3.88 Å) .
  • NMR spectroscopy identifies substituent environments: 1H^1H NMR peaks for aromatic protons (δ 7.14–7.41 ppm), methyl groups (δ 2.59 ppm), and ethyl esters (δ 4.02 ppm) are characteristic .
  • Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns.

Q. What preliminary biological assays are recommended for triazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: Initial screening should focus on:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
  • Antimicrobial activity via microdilution assays (MIC determination against Gram+/Gram– bacteria).
  • Cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7).
    Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are critical for benchmarking .

Advanced Research Questions

Q. How do reaction conditions (e.g., microwave vs. conventional heating) impact the yield and purity of triazolo[1,5-a]pyrimidines?

Methodological Answer: Microwave irradiation (e.g., 323 K, 30 min) reduces reaction time by >50% compared to conventional reflux (6–8 hours), with yields improving from ~60% to >85% due to enhanced cyclization efficiency . However, microwave parameters (power, solvent dielectric properties) must be optimized to avoid side reactions (e.g., ester hydrolysis). Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What crystallographic data discrepancies might arise during structural analysis, and how can they be resolved?

Methodological Answer: Discrepancies often occur in:

  • Hydrogen bonding networks : Ambiguities in NH or OH positions require difference Fourier maps and isotropic refinement (Uiso_{iso}(H) = 1.2–1.5×Ueq_{eq} of parent atoms) .
  • Torsional angles : Substituents like 4-chlorophenyl may deviate from planarity (dihedral angles ~87°–89° with the triazolopyrimidine core). Refinement software (SHELXL) and restraints for disordered groups are essential .

Q. How can substituents (e.g., ethylsulfanyl vs. methylsulfanyl) modulate the compound’s electronic properties and bioactivity?

Methodological Answer:

  • Electronic effects : Ethylsulfanyl groups increase electron density at C2 via sulfur’s lone pairs, altering reactivity in nucleophilic substitutions. Comparative DFT calculations (e.g., Mulliken charges) and UV-Vis spectroscopy (λmax_{max} shifts) quantify these effects .
  • Bioactivity : Methylsulfanyl derivatives may exhibit enhanced lipophilicity (logP +0.5), improving membrane permeability in cell-based assays. Structure-activity relationship (SAR) studies via substituent scrambling (e.g., replacing ethylsulfanyl with benzylsulfanyl) can identify pharmacophoric motifs .

Q. What strategies mitigate competing side reactions during triazolo[1,5-a]pyrimidine synthesis?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., methoxyphenyl amines) using Boc or Fmoc groups.
  • Catalyst optimization : p-TSA suppresses aldol condensation byproducts by accelerating imine formation .
  • Solvent polarity control : High-polarity solvents (DMF) favor cyclization over dimerization. Reaction monitoring via TLC (hexane/ethyl acetate 3:1) ensures early detection of intermediates .

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